Isosakuranetin Isosakuranetin 4'-methoxy-5,7-dihydroxyflavanone is a dihydroxyflavanone that is flavanone substituted by hydroxy groups at positions 5 and 7 and a methoxy group at position 4' (the 2S stereoisomer). It has a role as a plant metabolite. It is a dihydroxyflavanone, a monomethoxyflavanone, a member of 4'-methoxyflavanones and a (2S)-flavan-4-one. It is functionally related to a (S)-naringenin.
Isosakuranetin is a natural product found in Prunus serrulata var. pubescens, Populus szechuanica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 480-43-3
VCID: VC21335595
InChI: InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1
SMILES:
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol

Isosakuranetin

CAS No.: 480-43-3

VCID: VC21335595

Molecular Formula: C16H14O5

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

Isosakuranetin - 480-43-3

Description

Isosakuranetin is a flavanone flavonoid, known for its diverse biological activities, including cytotoxic, fungicide, and hepatoprotective effects. It is primarily found in the fruits of Citrus aurantium L. and Citrus bergamia . This compound has been studied extensively for its potential therapeutic applications, ranging from pain modulation to liver protection.

Biological Activities of Isosakuranetin

Isosakuranetin exhibits several notable biological activities:

  • Cytotoxic and Fungicide Properties: It has been shown to possess cytotoxic and fungicide properties, making it a compound of interest for potential applications in agriculture and medicine .

  • Pain Modulation: Isosakuranetin acts as a TRPM3 blocker, significantly reducing the sensitivity of mice to noxious heat and PregS-induced chemical pain .

  • Hepatoprotective Effects: Studies have demonstrated that isosakuranetin has hepatoprotective effects in rats, which could be beneficial in managing liver conditions .

  • Blood Pressure Reduction: It is also known to produce a significant decrease in blood pressure, suggesting potential cardiovascular benefits .

Pharmacokinetic Effects

Research on the pharmacokinetics of isosakuranetin, particularly in relation to other drugs, has shown interesting interactions. For instance, isosakuranetin affects the pharmacokinetics of tofacitinib, a Janus kinase inhibitor used in treating rheumatoid arthritis. In rats with liver cirrhosis, isosakuranetin treatment altered the area under the plasma concentration-time curve (AUC) of tofacitinib, indicating changes in drug metabolism and clearance .

Pharmacokinetic ParameterControl RatsLiver Cirrhosis RatsLiver Cirrhosis Rats Treated with Isosakuranetin
AUC (Intravenous)BaselineIncreased by 158%Decreased by 35.1% compared to LC rats
AUC (Oral)BaselineIncreased by 429%Decreased by 38.9% compared to LC rats
C<sub>max</sub> (Oral)BaselineIncreased by 158%Decreased by 33.2% compared to LC rats

Molecular Targets

Isosakuranetin interacts with several molecular targets, including:

  • ERK, PI3K, Akt, JNK, PKA, GSK-3: These signaling pathways are involved in various cellular processes, including proliferation and survival .

  • Calcium and Potassium Channels: Isosakuranetin may act as an inhibitor of potassium permeation in plant tissues and modulate calcium channels .

  • Tyrosinase, TRP1, TRP2: These targets are related to melanin synthesis and pigmentation .

CAS No. 480-43-3
Product Name Isosakuranetin
Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
IUPAC Name (2S)-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1
Standard InChIKey HMUJXQRRKBLVOO-AWEZNQCLSA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O
Canonical SMILES COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O
Synonyms 5,7-Dihydroxy-4'-methoxyflavanone
Reference Chen et al. Molecular insights into the enzyme promiscuity of an aromatic prenyltransferase. Nature Chemical Biology, doi: 10.1038/nchembio.2263, published online 19 December 2016
PubChem Compound 160481
Last Modified Aug 15 2023

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